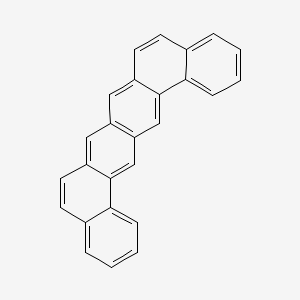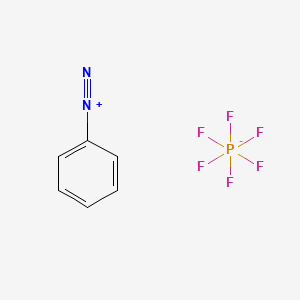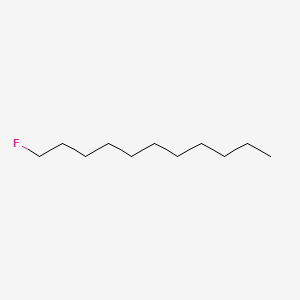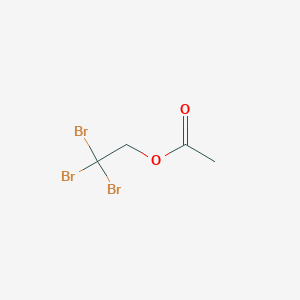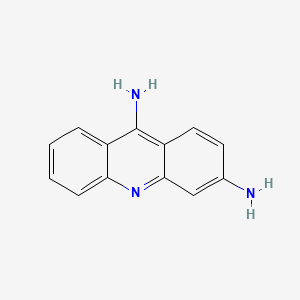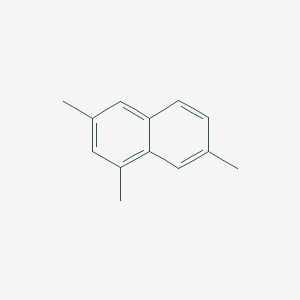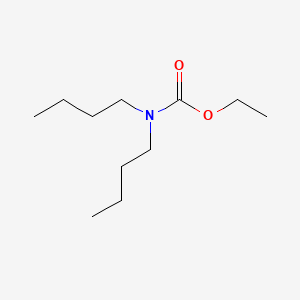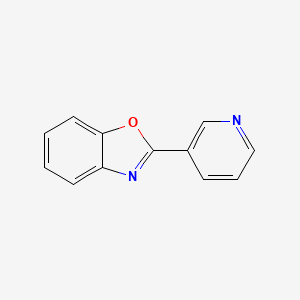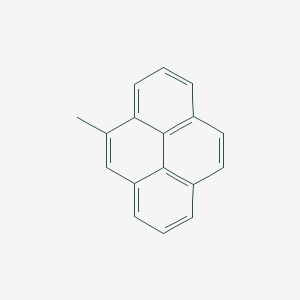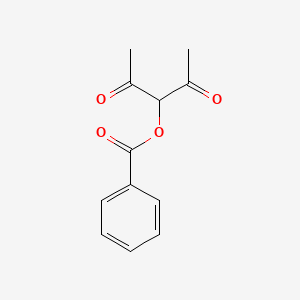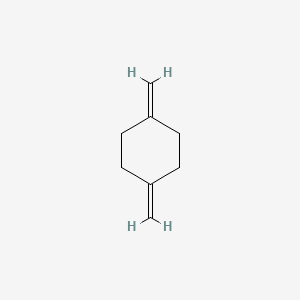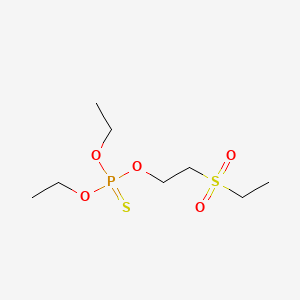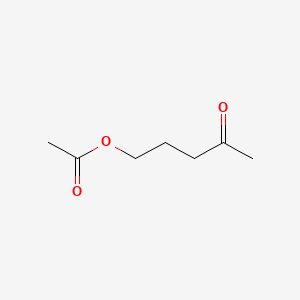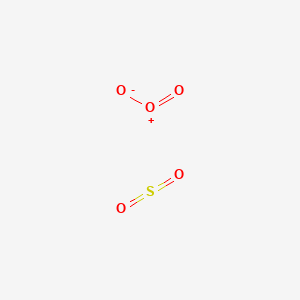
Ozone;sulfur dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ozone;sulfur dioxide is a compound formed by combining equal parts of ozone (O₃) and sulfur dioxide (SO₂) Ozone is a triatomic molecule consisting of three oxygen atoms, known for its strong oxidizing properties Sulfur dioxide is a colorless gas with a pungent odor, commonly produced by volcanic activity and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ozone mixed with sulfur dioxide can be achieved through the simultaneous generation of both gases in a controlled environment. One method involves the use of mud-phosphorus slurry to produce ozone, which is then mixed with sulfur dioxide. The reaction conditions include a temperature of 60°C, a solid-liquid ratio of 5.0 g/40 mL, and an oxygen content of 30% . Another method involves the use of steel slag slurry combined with ozone oxidation for the simultaneous removal of sulfur dioxide and nitrogen oxides .
Industrial Production Methods: Industrial production of ozone mixed with sulfur dioxide typically involves the use of advanced oxidation processes. These processes utilize ozone generators and sulfur dioxide sources to create the compound in a controlled manner. The generated ozone is then mixed with sulfur dioxide in specific ratios to achieve the desired concentration.
Chemical Reactions Analysis
Types of Reactions: Ozone mixed with sulfur dioxide undergoes various chemical reactions, primarily oxidation and reduction reactions. The compound can participate in heterogeneous oxidation reactions on aerosol surfaces, leading to the formation of sulfuric acid or sulfate . Additionally, ozone can react with sulfur dioxide in aqueous solutions, resulting in the formation of sulfuric acid and other oxidation products .
Common Reagents and Conditions: Common reagents used in reactions involving ozone mixed with sulfur dioxide include water, hydrogen peroxide, and nitrogen dioxide. The reactions typically occur under conditions that favor the formation of oxidized products, such as elevated temperatures and the presence of catalysts.
Major Products Formed: The major products formed from the reactions of ozone mixed with sulfur dioxide include sulfuric acid, sulfates, and other oxidized sulfur compounds. These products are significant in various environmental and industrial processes.
Scientific Research Applications
Chemistry: In chemistry, ozone mixed with sulfur dioxide is used in studies related to atmospheric chemistry and pollution control. The compound’s ability to undergo oxidation reactions makes it valuable in understanding the formation of secondary pollutants and the mechanisms of air pollution .
Biology and Medicine: In biology and medicine, the compound is studied for its potential therapeutic applications. Ozone therapy, which involves the use of ozone, has been explored for its immunomodulatory effects and potential benefits in treating various diseases .
Industry: In the industrial sector, ozone mixed with sulfur dioxide is used in processes such as flue gas desulfurization and denitrification. The compound’s strong oxidizing properties make it effective in removing pollutants from industrial emissions .
Mechanism of Action
The mechanism of action of ozone mixed with sulfur dioxide involves the generation of reactive oxygen species (ROS) and the subsequent oxidation of sulfur dioxide. The ROS, such as hydroxyl radicals, are highly reactive and can oxidize sulfur dioxide to form sulfuric acid and other oxidized products . The molecular targets and pathways involved in this process include the activation of nuclear transcription factors and the modulation of oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ozone mixed with sulfur dioxide include other ozone-based oxidizing agents and sulfur compounds. Examples include ozone mixed with nitrogen oxides, ozone mixed with volatile organic compounds, and sulfur trioxide.
Uniqueness: The uniqueness of ozone mixed with sulfur dioxide lies in its ability to simultaneously oxidize sulfur dioxide and other pollutants. This dual functionality makes it a valuable compound in environmental and industrial applications, particularly in pollution control and air quality management .
Conclusion
Ozone;sulfur dioxide is a compound with significant potential in various scientific and industrial fields. Its strong oxidizing properties and ability to undergo diverse chemical reactions make it valuable in atmospheric chemistry, pollution control, and therapeutic applications. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utilization in research and industry.
Properties
CAS No. |
37341-22-3 |
|---|---|
Molecular Formula |
O5S |
Molecular Weight |
112.06 g/mol |
IUPAC Name |
ozone;sulfur dioxide |
InChI |
InChI=1S/O3.O2S/c2*1-3-2 |
InChI Key |
JTFIBYKYPULNEJ-UHFFFAOYSA-N |
SMILES |
[O-][O+]=O.O=S=O |
Canonical SMILES |
[O-][O+]=O.O=S=O |
Key on ui other cas no. |
37341-22-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


